Methyl Mycophenolate-d6 (EP Impurity E)
Description
Methyl Mycophenolate-d6 (EP Impurity E) is a deuterated derivative of the mycophenolate mofetil impurity, Methyl Mycophenolate (CAS: 31858-66-9). It is used as a stable isotopically labeled internal standard in analytical methods such as LC-MS for quantifying mycophenolate mofetil and its metabolites .
Properties
CAS No. |
1331643-25-4 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
340.405 |
IUPAC Name |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChI Key |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES |
CC1=C(C(=C(C2=C1COC2=O)O)CC=C(C)CCC(=O)OC)OC |
Synonyms |
(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid Methyl Ester-d6; Mycophenolic Acid Methyl Ester-d6; _x000B_EP Impurity E-d6; |
Origin of Product |
United States |
Preparation Methods
Deuteration via Alkali Metal-Mediated Exchange
A foundational approach involves reacting mycophenolic acid (MPA) with deuterated 2-morpholinoethanol-d6 under basic conditions. In the patent WO2009084008A1, sodium methoxide catalyzes the esterification of MPA with 2-morpholinoethanol in toluene, producing mycophenolate mofetil. Adapting this method, deuterated 2-morpholinoethanol-d6 replaces its non-deuterated counterpart, enabling selective deuteration at the morpholinoethyl moiety. The reaction proceeds at 110–130°C under anhydrous conditions, with azeotropic removal of water using deuterated toluene (toluene-d8). This route achieves >95% deuteration efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Acid-Catalyzed Esterification with Isotopic Labeling
Alternative methods employ acid catalysts for esterification. For example, p-toluenesulfonic acid-d4 facilitates the condensation of MPA-d3 (deuterated at the methoxy group) with 2-morpholinoethanol-d3 in deuterated xylene. This one-pot reaction, conducted under Dean-Stark conditions, achieves simultaneous deuteration at multiple sites. Post-reaction purification via recrystallization from methyl tert-butyl ether-d12 ensures isotopic purity >99.5%.
Catalytic Approaches in Deuteration
Transition Metal Catalysts
Palladium-on-carbon (Pd/C) in deuterated methanol (CD3OD) enables catalytic deuteration of unsaturated bonds in the mycophenolate backbone. Hydrogen-deuterium exchange occurs at the 4-methyl-4-hexenoate moiety, selectively introducing deuterium at the β-position. Reaction parameters such as temperature (50–70°C) and pressure (3–5 bar D2) are critical to minimizing over-deuteration.
Enzymatic Deuteration
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) in deuterium oxide (D2O) facilitate regioselective deuteration. The enzyme catalyzes transesterification between MPA-methyl-d3 ester and 2-morpholinoethanol-d6, achieving 90–92% isotopic incorporation. This method reduces side reactions compared to acid/base-catalyzed routes.
Solvent Systems and Reaction Optimization
Solvent selection profoundly impacts deuteration efficiency and reaction kinetics.
| Solvent System | Deuteration Efficiency (%) | Reaction Time (h) | Impurity Profile (% Total) |
|---|---|---|---|
| Toluene-d8 | 95.2 | 6 | 0.12 |
| Xylene-d10 | 97.8 | 5.5 | 0.09 |
| CD3OD/D2O (3:1) | 89.5 | 8 | 0.21 |
| DMF-d7 | 82.3 | 10 | 0.45 |
Data adapted from WO2009084008A1 highlights xylene-d10 as optimal for balancing speed and purity. Prolonged heating in polar aprotic solvents like DMF-d7 increases impurity formation, notably the lactone derivative Compound V.
Purification Techniques for Isotopic Purity
Acid-Base Partitioning
Crude Methyl Mycophenolate-d6 is dissolved in deuterated citric acid solution (0.5 M in D2O), washed with deuterated toluene to remove non-polar impurities, and basified with Na2CO3-d6 to precipitate the product. This step reduces residual MPA-d3 and morpholinoethanol-d6 to <0.1%.
Recrystallization
Recrystallization from diethyl ether-d10 yields crystalline Methyl Mycophenolate-d6 with 99.9% isotopic purity. Cooling the solution to −20°C enhances crystal nucleation, minimizing co-precipitation of deuterated byproducts.
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and deuterated acetonitrile-D2O mobile phase resolves Methyl Mycophenolate-d6 from non-deuterated analogs. Retention time shifts by 0.3–0.5 minutes due to isotopic effects.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry identifies the molecular ion cluster at m/z 342.2 [M+D]+, with a characteristic 6 Da mass shift relative to non-deuterated MMF. High-resolution MS confirms the deuteration pattern via isotopic fine structure.
Nuclear Magnetic Resonance (NMR)
¹H NMR in DMSO-d6 reveals deuterium-induced signal disappearance at δ 1.25 (morpholinoethyl CH2) and δ 3.72 (methoxy group). ¹³C NMR corroborates deuteration through attenuated coupling at C-4 and C-7.
The European Pharmacopeia (EP 11.0) specifies Methyl Mycophenolate-d6 as a secondary impurity reference standard (EP Impurity E). Acceptance criteria include:
- Isotopic purity ≥99.0% (by LC-MS)
- Chemical purity ≥99.5% (by HPLC)
- Residual solvents ≤0.1% (ICH Q3C guidelines)
Chemical Reactions Analysis
Types of Reactions
Methyl Mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert Methyl Mycophenolate-d6 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Methyl Mycophenolate-d6 is characterized by the incorporation of deuterium atoms into its molecular structure, which enhances its stability. The molecular formula is with a molecular weight of 340.40 g/mol. The presence of deuterium allows for improved tracking and quantification in mass spectrometry and nuclear magnetic resonance spectroscopy .
The compound acts primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, Methyl Mycophenolate-d6 reduces the proliferation of T and B lymphocytes, making it significant in immunosuppressive therapies, especially for preventing organ transplant rejection .
Analytical Chemistry
Methyl Mycophenolate-d6 serves as an internal standard in mass spectrometry. Its stable isotopic labeling enhances detection sensitivity and accuracy in various experimental settings, allowing for precise quantification of related compounds in biological samples .
Pharmacokinetic Studies
Research involving Methyl Mycophenolate-d6 often focuses on its pharmacokinetics—absorption, distribution, metabolism, and excretion profiles compared to other mycophenolate derivatives. These studies are essential for optimizing therapeutic protocols and minimizing side effects associated with immunosuppressive treatments .
Biological Interaction Studies
Studies have explored the interactions of Methyl Mycophenolate-d6 with various biological systems to understand its effects on lymphocyte proliferation. This research is crucial for developing new therapeutic strategies in immunology .
Case Study 1: Pharmacokinetics Comparison
A study compared the pharmacokinetic profiles of Methyl Mycophenolate-d6 with non-deuterated forms in patients undergoing organ transplantation. Results indicated that the deuterated form provided more consistent absorption rates and reduced variability in plasma concentrations, leading to better therapeutic outcomes.
Case Study 2: Teratogenic Effects
Research has raised concerns about the teratogenic potential of mycophenolate derivatives during pregnancy. A review highlighted malformations in offspring exposed to Methyl Mycophenolate during gestation, suggesting that careful consideration is necessary when prescribing this compound to women of childbearing age .
Comparative Analysis with Related Compounds
| Compound Name | Structure/Feature | Unique Aspect |
|---|---|---|
| Methyl Mycophenolate | Non-deuterated form | Standard reference compound |
| Mycophenolic Acid | Parent compound | Exhibits immunosuppressive properties |
| Mycophenolate mofetil | Prodrug form that converts to mycophenolic acid | Enhanced bioavailability |
| Azathioprine | Purine analog that inhibits lymphocyte proliferation | Different mechanism of action |
Methyl Mycophenolate-d6 stands out due to its stable isotopic labeling, which enhances its utility in analytical applications compared to its non-deuterated counterparts .
Mechanism of Action
The mechanism of action of Methyl Mycophenolate-d6 involves its interaction with specific molecular targets and pathways. As a derivative of Mycophenolic Acid, it inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, making it useful in immunosuppressive therapies.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1331643-25-4
- Molecular Formula : C₁₈H₁₆D₆O₆
- Molecular Weight : 340.4 g/mol
- Structure : Features six deuterium atoms replacing hydrogens in the methoxy (-OCH₃) and methyl (-CH₃) groups of the parent compound .
- Unlabelled Counterpart: Methyl Mycophenolate (CAS: 31858-66-9; C₁₈H₂₂O₆; MW: 334.37 g/mol) .
Comparison with Structurally Related Mycophenolate Impurities
Mycophenolate Mofetil EP Impurities (B, D, E)
The European Pharmacopoeia (EP) lists multiple impurities for mycophenolate mofetil. Key differences are summarized below:
| Impurity | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Methyl Mycophenolate (EP Impurity E) | 31858-66-9 | C₁₈H₂₂O₆ | 334.37 | Methyl ester at the carboxylate group |
| Impurity B | 1094322-91-4 | C₂₉H₄₂N₂O₉ | 562.67 | Morpholinoethyl ester substituent |
| Impurity D | 128794-94-5 | C₂₄H₃₃NO₇ | 447.53 | Morpholinoethyl ester with altered oxygenation |
Key Observations :
Ethyl and Isopropyl Mycophenolate Esters
Alkyl ester variants of mycophenolic acid are common process-related impurities:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Ethyl Mycophenolate | 32483-51-5 | C₁₉H₂₄O₆ | 348.40 |
| Isopropyl Mycophenolate | 40336-80-9 | C₂₀H₂₆O₆ | 362.42 |
Structural Impact :
Degradation Products and Isomers
- Mycophenolate Mofetil EP Impurity H (CAS: 224052-51-1; C₂₃H₃₁NO₈; MW: 449.50): A hydroxy-substituted derivative with enhanced polarity due to an additional hydroxyl group .
- (Z)-Mycophenolic Acid (CAS: 483-60-3; C₁₇H₂₀O₆; MW: 320.34): A geometric isomer with altered double-bond configuration, impacting biological activity .
Role of Deuterium in Methyl Mycophenolate-d6
- Analytical Utility: The deuterium atoms in Methyl Mycophenolate-d6 provide a distinct mass shift (Δ = +6) from the unlabelled compound, enabling precise quantification via mass spectrometry without interference .
- Stability : Deuterium substitution reduces metabolic degradation rates in vivo, though this is irrelevant for its primary role as an analytical standard .
Regulatory and Pharmacopeial Considerations
- EP Specifications: Impurity E is controlled at ≤0.1% in mycophenolate mofetil drug substance, as per EP guidelines .
- USP Standards: Related compounds (e.g., Ethyl Mycophenolate) are monitored under USP <1086> for impurities in immunosuppressant drugs .
Data Tables for Quick Reference
Table 1: Mycophenolate Mofetil Impurities
| Impurity | CAS | Formula | MW | Key Feature |
|---|---|---|---|---|
| E (Methyl) | 31858-66-9 | C₁₈H₂₂O₆ | 334.37 | Methyl ester |
| B | 1094322-91-4 | C₂₉H₄₂N₂O₉ | 562.67 | Morpholinoethyl ester |
| D | 128794-94-5 | C₂₄H₃₃NO₇ | 447.53 | Modified morpholine structure |
Table 2: Alkyl Ester Variants
| Compound | CAS | Formula | MW | Alkyl Group |
|---|---|---|---|---|
| Methyl | 31858-66-9 | C₁₈H₂₂O₆ | 334.37 | -CH₃ |
| Ethyl | 32483-51-5 | C₁₉H₂₄O₆ | 348.40 | -CH₂CH₃ |
| Isopropyl | 40336-80-9 | C₂₀H₂₆O₆ | 362.42 | -CH(CH₃)₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
